ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
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Description
Ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate is a useful research compound. Its molecular formula is C18H16ClNO4S and its molecular weight is 377.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.0488569 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the biochemical pathways that F6660-3180 or CCG-126856 might affect. Once the targets are identified, it will be possible to map out the biochemical pathways involved and understand the downstream effects of the compound’s action .
Result of Action
The molecular and cellular effects of F6660-3180 or CCG-126856’s action are currently unknown due to the lack of specific information about its targets and mode of action. Once these are identified, it will be possible to describe the compound’s effects at the molecular and cellular levels .
Biological Activity
Ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate is a member of the benzothiazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate is C15H14ClN2O4S, and it has a molecular weight of approximately 343.3969 g/mol. The compound features a benzothiazine core structure characterized by a fused benzene and thiazine ring, contributing to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate typically involves several steps, including the formation of the benzothiazine ring through various chemical reactions. The synthetic routes can vary based on starting materials and desired yields.
Biological Activities
Ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl derivatives exhibit a range of biological activities similar to other compounds in the benzothiazine class. Notable activities include:
Antimicrobial Activity :
Research has shown that benzothiazine derivatives possess antimicrobial properties against various Gram-positive bacteria. For instance, compounds with specific substituents have demonstrated minimum inhibitory concentrations (MIC) ranging from 25 to 600 µg/mL against bacteria such as Bacillus subtilis and Staphylococcus aureus .
Anti-inflammatory Properties :
Benzothiazine derivatives have been noted for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pathways related to inflammation by interacting with specific enzymes and receptors involved in inflammatory responses .
Anticancer Potential :
Similar compounds have shown promise in anticancer applications. For example, structural modifications in benzothiazines can enhance their binding affinity to cancer-related targets, potentially leading to therapeutic agents for various cancers .
Structure–Activity Relationship (SAR)
The biological activity of ethyl 6-chloro-2-methyl derivatives can be influenced by their structural features. A summary of related compounds and their activities is presented in the following table:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 4-hydroxy-2-methylbenzothiazine | Hydroxy group at position 4 | Antimicrobial |
7-Chloro-benzothiadiazine | Chlorine at position 7 | Anticancer |
Benzothiazole derivatives | Varying substitutions on benzene | Antiviral |
Ethyl 6-chloro-2-methyl derivative | Halogenation pattern; dioxo functionality | Anti-inflammatory |
The presence of halogen atoms and functional groups such as dioxo and carboxylic acid enhances the therapeutic profiles compared to other similar compounds.
Case Studies
Several studies have evaluated the biological activity of benzothiazine derivatives:
- Antimicrobial Evaluation : A study focused on synthesizing various benzothiazine derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that specific modifications could enhance efficacy against resistant strains .
- Anti-inflammatory Mechanisms : Another research article detailed how certain benzothiazines inhibited key inflammatory pathways in vitro, suggesting potential for development into anti-inflammatory drugs .
- Anticancer Activity : A series of experiments demonstrated that specific benzothiazine derivatives exhibited cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .
Properties
IUPAC Name |
ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-3-24-18(21)17-16(12-7-5-4-6-8-12)14-11-13(19)9-10-15(14)25(22,23)20(17)2/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUBMVUNOMDITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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